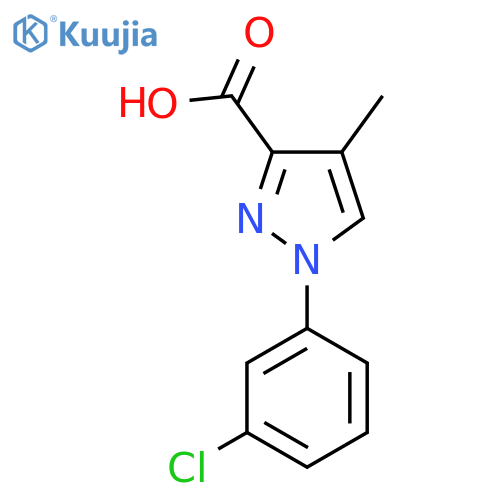

Cas no 1602841-79-1 (1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid)

1602841-79-1 structure

商品名:1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

- 1602841-79-1

- EN300-1145827

-

- インチ: 1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)

- InChIKey: IRWPWZWKWIMNQQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)N1C=C(C)C(C(=O)O)=N1

計算された属性

- せいみつぶんしりょう: 236.0352552g/mol

- どういたいしつりょう: 236.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145827-5.0g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-0.05g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 0.05g |

$612.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-0.1g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 0.1g |

$640.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-0.5g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 0.5g |

$699.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-2.5g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 2.5g |

$1428.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-10.0g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-0.25g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 0.25g |

$670.0 | 2023-06-09 | ||

| Enamine | EN300-1145827-1.0g |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid |

1602841-79-1 | 1g |

$728.0 | 2023-06-09 |

1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1602841-79-1 (1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量